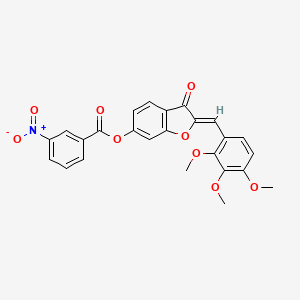

(Z)-3-oxo-2-(2,3,4-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl 3-nitrobenzoate

説明

The compound (Z)-3-oxo-2-(2,3,4-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl 3-nitrobenzoate is a benzofuran derivative featuring a 2,3,4-trimethoxy-substituted benzylidene group at the C2 position and a 3-nitrobenzoate ester at the C6 position. While direct pharmacological data are unavailable in the provided evidence, structural analogues suggest roles in metal-catalyzed reactions or bioactive agent development .

特性

IUPAC Name |

[(2Z)-3-oxo-2-[(2,3,4-trimethoxyphenyl)methylidene]-1-benzofuran-6-yl] 3-nitrobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H19NO9/c1-31-19-10-7-14(23(32-2)24(19)33-3)12-21-22(27)18-9-8-17(13-20(18)35-21)34-25(28)15-5-4-6-16(11-15)26(29)30/h4-13H,1-3H3/b21-12- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDFYJMHRBFNZPH-MTJSOVHGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OC(=O)C4=CC(=CC=C4)[N+](=O)[O-])OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C(=C(C=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OC(=O)C4=CC(=CC=C4)[N+](=O)[O-])OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H19NO9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

477.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

(Z)-3-oxo-2-(2,3,4-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl 3-nitrobenzoate is a synthetic organic compound with a complex molecular structure that incorporates a benzofuran core and multiple functional groups. Its unique structure suggests significant potential for various biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The compound has the following characteristics:

- IUPAC Name : [(2Z)-3-oxo-2-[(2,3,4-trimethoxyphenyl)methylidene]-1-benzofuran-6-yl] 3-nitrobenzoate

- Molecular Formula : C21H21NO7

- Molecular Weight : 399.399 g/mol

- SMILES Representation :

CN(C)C(=O)OC1=CC2=C(C=C1)C(=O)C(=CC3=CC(=C(C=C3OC)OC)OC)O2

These properties indicate that the compound may exhibit moderate solubility in organic solvents and significant reactivity due to the presence of carbonyl, methoxy, and nitro groups.

Biological Activity

The biological activity of this compound has been primarily investigated through its potential pharmacological effects. Key findings include:

Anticancer Properties

Research indicates that compounds with similar structural motifs often exhibit anticancer activity. Specifically, (Z)-3-oxo-2-(2,3,4-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl 3-nitrobenzoate may inhibit enzymes involved in cell proliferation. This suggests a mechanism of action where the compound could interfere with cancer cell growth by modulating specific signaling pathways.

Antioxidant Activity

The presence of multiple methoxy groups in the structure is associated with antioxidant properties. Studies have shown that related compounds can scavenge free radicals, thereby reducing oxidative stress in biological systems. This activity is critical for protecting cells from damage linked to various diseases.

Enzyme Inhibition

The compound may interact with specific enzymes or receptors within biological systems. For instance, it has been suggested that it could inhibit certain kinases or phosphatases involved in cellular signaling pathways. This inhibition could lead to altered cellular responses and potential therapeutic effects.

Comparative Analysis with Similar Compounds

A comparative analysis of (Z)-3-oxo-2-(2,3,4-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl 3-nitrobenzoate with structurally similar compounds reveals the following:

| Compound Name | Structural Features | Notable Biological Activity |

|---|---|---|

| (Z)-3-oxo-2-(2,3,4-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl 3-nitrobenzoate | Benzofuran core with methoxy and nitro groups | Antioxidant; Anticancer |

| Quercetin | Flavonoid structure with multiple hydroxyls | Antioxidant; Anti-inflammatory |

| Curcumin | Diarylheptanoid with phenolic groups | Anti-inflammatory; Anticancer |

The unique combination of functional groups in (Z)-3-oxo-2-(2,3,4-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl 3-nitrobenzoate may confer distinct biological activities not present in simpler flavonoids or phenolic compounds.

Case Studies and Research Findings

Several studies have explored the biological effects of this compound:

- In Vitro Studies : Laboratory experiments have demonstrated that (Z)-3-oxo-2-(2,3,4-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl 3-nitrobenzoate exhibits cytotoxicity against various cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest.

- Mechanistic Studies : Further investigations into the compound's mechanism of action revealed its potential to inhibit specific kinases associated with tumor growth and metastasis.

類似化合物との比較

Structural Variations and Substituent Effects

The compound’s key structural features are compared below with analogues from the literature:

Key Observations :

- The 3-nitrobenzoate group in the target compound introduces strong electron-withdrawing effects, contrasting with electron-donating methoxy or polar sulfonate esters in analogues. This likely enhances electrophilicity, making it more reactive in nucleophilic aromatic substitution compared to analogues .

- The 2,3,4-trimethoxybenzylidene substituent provides a distinct substitution pattern versus 3,4,5-trimethoxy () or 2,4,5-trimethoxy () derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。